Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid
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Overview
Description
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate; trifluoroacetic acid is a compound that combines the structural features of azetidines and phosphonates. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Phosphonates, on the other hand, are organophosphorus compounds widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(azetidin-2-yl)ethyl]phosphonate typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. The phosphonate group can be introduced through a palladium-catalyzed cross-coupling reaction with H-phosphonate diesters and aryl or vinyl halides under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of microwave irradiation and palladium catalysts can be adapted for large-scale production, ensuring high yields and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Substituted phosphonates.
Scientific Research Applications
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [2-(azetidin-2-yl)ethyl]phosphonate involves its interaction with molecular targets through its azetidine and phosphonate moieties. The azetidine ring, due to its ring strain, can undergo ring-opening reactions, making it a reactive intermediate in various pathways . The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other biological molecules involved in phosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidin-2-ones, which are used in medicinal chemistry.
Phosphonate derivatives: Compounds like diethyl phosphonate and dimethyl phosphonate, which are widely used in organic synthesis.
Uniqueness
Diethyl [2-(azetidin-2-yl)ethyl]phosphonate is unique due to the combination of the azetidine and phosphonate moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C11H21F3NO5P |
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Molecular Weight |
335.26 g/mol |
IUPAC Name |
2-(2-diethoxyphosphorylethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H20NO3P.C2HF3O2/c1-3-12-14(11,13-4-2)8-6-9-5-7-10-9;3-2(4,5)1(6)7/h9-10H,3-8H2,1-2H3;(H,6,7) |
InChI Key |
ZZVILBXQIDNLNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCC1CCN1)OCC.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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